4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
Description
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is a chemical compound known for its association with tobacco-specific nitrosamines. These compounds are recognized for their potent carcinogenic properties, particularly in relation to lung cancer . This compound is a derivative of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, which is a well-studied tobacco carcinogen.
Properties
IUPAC Name |
N-[4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBKTKUNVONEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85352-99-4 | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85352-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085352994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL-N-OXIDE)-1-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE22YS2NLF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nnal-N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Nitrosation of Nicotine Derivatives
The primary synthetic pathway involves nitrosation of nicotine derivatives under acidic conditions. This reaction introduces the nitroso group (–N=O) to a precursor compound, typically a pyridine-containing structure. For example, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a well-characterized tobacco carcinogen, serves as a precursor. Nitrosation employs nitrosating agents such as sodium nitrite (NaNO₂) in hydrochloric acid (HCl), generating reactive nitrous acid (HONO) intermediates.
Key Reaction Conditions
-
Temperature : 0–5°C (to control exothermic reactions)
-
Acid Concentration : 1–3 M HCl
-
Molar Ratio : 1:1.2 (precursor to NaNO₂)
The reaction proceeds via electrophilic attack on the amine group, forming the stable nitrosamine moiety. Post-nitrosation, the pyridine ring undergoes oxidation to yield the N-oxide derivative. This step typically uses hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM).
Oxidation of NNAL to NNAL-N-Oxide
NNAL-N-oxide is also synthesized through the oxidation of its parent compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). Enzymatic or chemical oxidation methods are employed:
Chemical Oxidation
Enzymatic Oxidation
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 2.5–3.5 | Maximizes nitrosation efficiency |
| Reaction Time | 4–6 hours | Prevents over-oxidation |
| Solvent Polarity | Low (e.g., DCM) | Enhances nitroso group stability |
Purification and Isolation Techniques
Solid-Phase Extraction (SPE)
SPE using molecularly imprinted polymers (MIPs) is the gold standard for isolating NNAL-N-oxide from complex matrices. The CDC’s protocol involves:
-
Column Conditioning : Methylene chloride, methanol, and water.
-
Sample Loading : Urine or synthetic mixtures adjusted to pH 6.4 with phosphate buffer.
-
Elution : Sequential washes with toluene and methylene chloride (9:1 v/v).
Table 1: SPE Recovery Rates
| Matrix | Recovery (%) |
|---|---|
| Synthetic Urine | 92 ± 3 |
| Tobacco Smoke Condensate | 85 ± 5 |
Liquid-Liquid Extraction (LLE)
LLE partitions NNAL-N-oxide into organic phases for preliminary purification:
Chromatographic Purification
High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity:
Analytical Characterization
Spectroscopic Identification
Quantification via Calibration Curves
Linear ranges (0–100 ng/mL) are established using internal standards (e.g., NNAL-¹³C₆).
Table 2: Calibration Standards
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 0 | 0.00 ± 0.01 |
| 50 | 1.98 ± 0.12 |
| 100 | 4.01 ± 0.23 |
Challenges and Innovations
Chemical Reactions Analysis
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more reactive intermediates that can interact with DNA, leading to mutations.
Reduction: Reduction reactions can convert the nitroso group to an amine, altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol (commonly referred to as NNAL-N-oxide) is a significant nitrosamine derivative with notable implications in scientific research, particularly in the fields of toxicology, pharmacology, and cancer research. This article explores its applications, supported by data tables and case studies.
Structure and Properties
- Molecular Formula : C₁₀H₁₅N₃O₃
- Molecular Weight : 225.24 g/mol
- Appearance : White to pale beige solid
- Melting Point : Specific values vary; often reported between 100°C to 120°C.
Toxicology Studies
NNAL-N-oxide is primarily studied for its role as a tobacco-specific nitrosamine (TSNA), which is formed during the curing and processing of tobacco. It is implicated in the carcinogenic effects associated with tobacco use.
Case Study: Carcinogenicity Assessment
A study conducted by the National Toxicology Program evaluated the carcinogenic potential of NNAL-N-oxide. The findings indicated that exposure to this compound significantly increased tumor incidence in laboratory animals, highlighting its relevance in understanding tobacco-related cancers.
Biochemical Mechanisms
Research has focused on the metabolic pathways of NNAL-N-oxide, particularly its interaction with DNA and proteins, leading to mutagenic effects.
Data Table: Metabolic Pathways of NNAL-N-oxide
| Pathway | Enzyme Involved | Resulting Product |
|---|---|---|
| N-Oxidation | Cytochrome P450 | NNAL |
| Glutathione Conjugation | Glutathione S-transferase | Detoxified metabolites |
Cell Biology Applications
NNAL-N-oxide is utilized in cell culture studies to investigate the cellular response to nitrosamine exposure. It helps elucidate mechanisms of toxicity and cancer progression.
Experimental Findings
In vitro studies demonstrated that NNAL-N-oxide induces oxidative stress in lung epithelial cells, leading to apoptosis and inflammation, which are critical pathways in lung cancer development.
Pharmacological Research
The compound's structural properties have led to investigations into potential therapeutic agents that can inhibit its carcinogenic effects or mitigate its toxicity.
Example Research
Research into inhibitors of cytochrome P450 enzymes has shown promise in reducing the activation of NNAL-N-oxide into its more harmful forms, suggesting a potential avenue for chemoprevention.
Mechanism of Action
The carcinogenic effects of 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol are primarily due to its ability to form DNA adducts. These adducts result from the metabolic activation of the compound, leading to the formation of reactive intermediates that can alkylate DNA. This process induces mutations and promotes carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Similar compounds include other tobacco-specific nitrosamines such as:
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone
- N’-Nitrosonornicotine
- N’-Nitrosoanatabine
Compared to these compounds, 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is unique due to its specific nitroso and pyridyl-N-oxide functional groups, which influence its reactivity and biological effects .
Biological Activity
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol, commonly referred to as NNAL-N-oxide, is a nitrosamine derivative primarily associated with tobacco products. It is a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen found in tobacco smoke. Understanding the biological activity of NNAL-N-oxide is critical due to its implications in cancer development, particularly in populations exposed to environmental tobacco smoke.
- Molecular Formula : C10H15N3O3
- Molecular Weight : 225.24 g/mol
- CAS Number : 85352-99-4
Biological Activity and Mechanisms
NNAL-N-oxide exhibits significant biological activity linked to its carcinogenic potential. Here are key findings from various studies:
Carcinogenicity
- Carcinogenic Biomarker : NNAL-N-oxide serves as a biomarker for tobacco exposure and has been detected in the urine of infants exposed to environmental tobacco smoke (ETS). A study found that 46.5% of infants had detectable levels of total NNAL, indicating substantial uptake from ETS, which could correlate with cancer risk later in life .
-
Mechanisms of Action : The compound undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of DNA adducts. These adducts can disrupt normal cellular functions and initiate carcinogenesis . The process involves:
- Carbonyl reduction
- Pyridine oxidation
- Hydroxylation adjacent to the nitroso group
Developmental Toxicity
NNAL-N-oxide has been shown to affect early developmental stages in vertebrates. A study using zebrafish embryos indicated that exposure to NNK (and its derivatives) resulted in concentration-dependent lethality and malformations, suggesting teratogenic effects .
| Concentration (μM) | Observed Effects |
|---|---|
| 50 | Increased abnormalities |
| 100 | Higher lethality rates |
| 200 | Lowest-observed-adverse-effect level |
Case Studies and Research Findings
Several studies have highlighted the biological activity of NNAL-N-oxide:
- Infant Exposure Study : In a cohort of 144 infants, total NNAL levels were quantified alongside cotinine and nicotine levels. The study concluded that higher exposure to ETS correlates with increased NNAL levels, emphasizing the need for monitoring this biomarker in young populations .
- Metabolism and Detection : A novel LC-ESI-MS/MS method was developed for detecting total NNAL in plasma samples, enhancing sensitivity and enabling better tracking of tobacco carcinogen exposure in epidemiological studies .
Q & A
Q. What metabolic pathways produce NNAL-N-oxide, and how do CYP450 isoforms influence its formation?
NNAL-N-oxide is formed via cytochrome P450 (CYP450)-mediated α-hydroxylation of NNK, a tobacco-specific nitrosamine. In lung microsomes, CYP450 enzymes catalyze the oxidation of NNK to generate metabolites like NNAL-N-oxide, with apparent Km values indicating enzyme affinity (e.g., 2540 µM for NNAL) . Competitive inhibition studies using CYP450 inhibitors (e.g., 9-Hydroxyellipticine) reveal that CYP450 isoforms contribute to ~30% of NNK metabolism, while flavin-dependent monooxygenases (FMOs) also play a role, as evidenced by methimazole-induced partial inhibition (~20%) of NNAL-N-oxide formation .
Q. What analytical methods are validated for quantifying NNAL-N-oxide in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, TraceFinder 3.0 software enables metabolite detection and quantification, with protocols optimized for urinary NNAL-N-oxide and its glucuronides using selected reaction monitoring (SRM) . Zebrafish embryo studies further validate LC-MS/MS for tracking NNAL-N-oxide levels in developmental toxicity models, with statistical significance assessed via ANOVA .
Q. How does NNAL-N-oxide interact with DNA to form adducts?
NNAL-N-oxide undergoes metabolic activation to generate reactive intermediates (e.g., α-acetates) that alkylate DNA. Formaldehyde adducts, such as pyridyloxobutyl (POB)-DNA adducts, are formed via reactions with deoxyribonucleosides, detectable using isotope dilution LC-MS/MS . These adducts correlate with mutagenic potential and are biomarkers for tobacco-induced carcinogenesis .
Advanced Research Questions
Q. How do conflicting Km values for NNAL-N-oxide formation across studies impact mechanistic interpretations?
Discrepancies in apparent Km values (e.g., 2540 µM in lung microsomes vs. lower values in hepatic systems) suggest tissue-specific enzyme expression or assay conditions (e.g., microsomal protein concentration, inhibitor specificity). Researchers should standardize in vitro models (e.g., human hepatic vs. rodent microsomes) and validate kinetic parameters using recombinant CYP450 isoforms (e.g., CYP2A13) to resolve contradictions .
Q. What experimental designs are optimal for studying NNAL-N-oxide's role in carcinogenesis?
Prospective cohort studies with pre-disease biospecimens (e.g., blood, urine) are critical. For example, measuring serum total NNAL (free + glucuronidated) via LC-MS/MS in smokers prior to cancer diagnosis reveals dose-response relationships with lung cancer risk . Zebrafish embryo models further enable mechanistic studies by linking NNAL-N-oxide exposure to metabolic disruptions (e.g., purine/pyrimidine metabolism) and DNA repair activation .
Q. How do genetic polymorphisms in detoxification pathways modulate NNAL-N-oxide toxicity?
Glucuronidation efficiency, mediated by UGT enzymes, varies due to polymorphisms (e.g., UGT1A4, UGT2B10). Targeted metabolomics can quantify interindividual differences in NNAL-N-oxide glucuronide levels, while CRISPR-edited cell lines (e.g., HepG2 with UGT knockouts) clarify metabolic activation vs. detoxification pathways .
Q. What are the limitations of using NNAL-N-oxide as a biomarker in epidemiological studies?
While urinary NNAL-N-oxide is stable and tobacco-specific, its glucuronidation complicates absolute quantification. Studies must normalize to creatinine and use isotope-labeled internal standards (e.g., [Pyridine-D4]N6-POB-dAdo) to mitigate matrix effects. Additionally, metabolomics platforms often miss high-molecular-weight adducts (>1000 Da), requiring complementary techniques like DNA adductomics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
